Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex heterocyclic compound that features a thiophene ring, a thiazole ring, and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Thiophene and thiazole derivatives are known for their diverse biological activities, making this compound a promising candidate for further research and development.
Mechanism of Action
Target of Action
Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may induce a range of cellular responses, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a thiophene derivative with a suitable thioamide under acidic conditions.
Piperazine Introduction: The thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-thiazole intermediate.
Methanone Formation: Finally, the intermediate is subjected to a formylation reaction using reagents like formic acid or formyl chloride to introduce the methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness
Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is unique due to its combination of thiophene, thiazole, and piperazine moieties, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
thiophen-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS3/c20-15(13-2-8-22-10-13)18-3-5-19(6-4-18)16-17-14(11-23-16)12-1-7-21-9-12/h1-2,7-11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITCXRISPPORDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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